Cas no 956-75-2 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate structure
4-Nitrophenyl hexanoate structure
4-Nitrophenyl hexanoate
956-75-2
C12H15NO4
237.251803636551
MFCD00056111
797433
87570880

4-Nitrophenyl hexanoate Properties

Names and Identifiers

    • 4-Nitrophenyl Hexanoate
    • Hexanoic acid,4-nitrophenyl ester
    • N-CAPROIC ACID 4-NITROPHENYL ESTER
    • Hexanoic Acid 4-Nitrophenyl Ester
    • p-nitrophenyl caproate
    • Hexanoic acid, 4-nitrophenyl ester
    • p-Nitrophenyl hexanoate
    • 4-NITROPHENYL CAPROATE
    • AK119002
    • 4-Nitrophenyl hexanoate #
    • OLRXUEYZKCCEKK-UHFFFAOYSA-
    • OLRXUEYZKCCEKK-UHFFFAOYSA-N
    • ST2411580
    • AX8244418
    • Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)
    • 4-Nitrophenyl caprate
    • p-Nitrophenol hexanoate
    • p-Nitrophenyl n-hexanoate
    • +Expand
    • MFCD00056111
    • OLRXUEYZKCCEKK-UHFFFAOYSA-N
    • 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
    • N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O

Computed Properties

  • 237.10000
  • 0
  • 4
  • 6
  • 17
  • 254
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.4
  • nothing
  • 0
  • 72.1

Experimental Properties

  • 3.60370
  • 72.12000
  • n20/D 1.514
  • 145°C/1mmHg(lit.)
  • Not determined
  • Not determined
  • 1,14 g/cm3

4-Nitrophenyl hexanoate Security Information

4-Nitrophenyl hexanoate Customs Data

  • 2915900090
  • China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

4-Nitrophenyl hexanoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IJOQ-10g
Hexanoic acid, 4-nitrophenyl ester
956-75-2 95%
10g
$32.00 2024-04-19
A2B Chem LLC
AI64522-5g
4-Nitrophenyl hexanoate
956-75-2 95%
5g
$34.00 2024-07-18
Aaron
AR00IJX2-1g
Hexanoic acid, 4-nitrophenyl ester
956-75-2 95%
1g
$5.00 2024-07-18
abcr
AB139037-1 g
n-Hexanoic acid 4-nitrophenyl ester, 98%; .
956-75-2 98%
1 g
€115.90 2023-07-20
Ambeed
A955912-1g
4-Nitrophenyl hexanoate
956-75-2 95%
1g
$8.0
Chemenu
CM274212-10g
4-Nitrophenyl hexanoate
956-75-2 95+%
10g
$400 2022-06-09
eNovation Chemicals LLC
D751387-100g
Hexanoic acid, 4-nitrophenyl ester
956-75-2 95%
100g
$400 2023-05-17
Fluorochem
215550-1g
4-Nitrophenyl hexanoate
956-75-2 95%
1g
£38.00 2022-03-01
TRC
N545353-50mg
4-Nitrophenyl Hexanoate
956-75-2
50mg
$ 50.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063486-1g
4-Nitrophenyl hexanoate
956-75-2 96%
1g
¥37.00 2024-04-24

4-Nitrophenyl hexanoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  10 min, rt
Reference
Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-M
Hastings, Courtney J. ; DiNola, Matthew S.; Petratos, Eleftheria; Veltri, Eric J., Tetrahedron, 2023, 133,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  12 h, rt
Reference
Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysis
Dowari, Payel; Kumar Baroi, Malay; Das, Tanushree; Kanti Das, Basab; Das, Saurav; et al, Journal of Colloid and Interface Science, 2022, 618, 98-110

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1,2-Bis(4-nitrophenyl)diazene Solvents: Acetonitrile ;  110 min, 85 °C
Reference
Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification Reaction
Das, Diparjun; Rajkumari, Kalyani; Rokhum, Lalthazuala, Current Organic Synthesis, 2019, 16(7), 1024-1031

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → rt; 8 h, rt
Reference
Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated Esters
Arifuzzaman, MD; Zhao, Yan, ACS Catalysis, 2018, 8(9), 8154-8161

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  rt; overnight, rt
Reference
N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium Ylides
Zhang, Pengfei; Zhou, Yu ; Han, Xu; Xu, Jinyi ; Liu, Hong, Journal of Organic Chemistry, 2018, 83(7), 3879-3888

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  N-Hydroxysuccinimide ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ;  3 h, 0 °C; 5 h, rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  0 °C
Reference
Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactions
Blatti, Jillian L.; Beld, Joris; Behnke, Craig A.; Mendez, Michael; Mayfield, Stephen P.; et al, PLoS One, 2012, 7(9),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  2H,6H-[1,2]Iodoxolo[4,5,1-hi][1,2]benziodoxole-2,6-dione Solvents: Chloroform ;  1 h, reflux
1.2 Reagents: Triphenylphosphine ;  24 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide Coupling
Tian, Jun; Gao, Wen-Chao; Zhou, Dong-Mei; Zhang, Chi, Organic Letters, 2012, 14(12), 3020-3023

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Diisopropylcarbodiimide Solvents: Acetonitrile ;  2 h, 25 °C
Reference
Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation
Slosarczyk, Adam T.; Ramapanicker, Ramesh; Norberg, Thomas; Baltzer, Lars, RSC Advances, 2012, 2(3), 908-914

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 - 5 °C
Reference
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride
Raja Gopal, P.; Chandrashekar, E. R. R.; Saravanan, M.; Vijaya Bhaskar, B.; Veera Somaiah, P., Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ;  8 h, rt
Reference
Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acids
Qian, Le; Liu, Jia-Yan; Liu, Jia-Ying; Yu, Hui-Lei; Li, Chun-Xiu; et al, Journal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 - 14 h, -20 °C
Reference
Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil Microemulsions
Debnath, Sisir; Dasgupta, Antara; Mitra, Rajendra Narayan; Das, Prasanta Kumar, Langmuir, 2006, 22(21), 8732-8740

Synthetic Circuit 12

Reaction Conditions
Reference
Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivative
Barra, Monica; De Rossi, Rita H., Journal of Chemical Research, 1992, (7), 220-1

Synthetic Circuit 13

Reaction Conditions
Reference
Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysis
Haberfield, Paul; Cincotta, Joseph J., Journal of Organic Chemistry, 1990, 55(4), 1334-8

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol
Wynn, J. E.; Caldwell, M. L.; Robinson, J. R.; Beamer, R. L.; Bauguess, C. T., Journal of Pharmaceutical Sciences, 1982, 71(7), 772-6

4-Nitrophenyl hexanoate Preparation Products

4-Nitrophenyl hexanoate Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:956-75-2)
XU NV SHI
15221998634
1986399151@qq.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:956-75-2)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:956-75-2)
A LA DING
anhua.mao@aladdin-e.com

4-Nitrophenyl hexanoate Related Literature

Related Categories

Recommended suppliers
Amadis Chemical Company Limited
(CAS:956-75-2)4-Nitrophenyl hexanoate
A858956
99%
5g
189.0